

High-performance liquid chromatography method for N-ethyl-3-iodo-benzenemethanamine

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Compound of Interest

Compound Name: *Benzenemethanamine, N-ethyl-3-iodo-*

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Application Note: HPLC Analysis of N-ethyl-3-iodo-benzenemethanamine

Keywords: High-Performance Liquid Chromatography (HPLC), N-ethyl-3-iodo-benzenemethanamine, Reverse-Phase Chromatography, Method Development, Quality Control, Pharmaceutical Analysis

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-3-iodo-benzenemethanamine. This method is suitable for purity assessments, stability studies, and quality control of bulk drug substances and intermediates. The described protocol utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer under isocratic conditions, ensuring reliable and reproducible results.

Introduction

N-ethyl-3-iodo-benzenemethanamine is a substituted aromatic amine that serves as a key intermediate in various synthetic pathways. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity. While specific methods for this exact analyte are

not widely published, methods for structurally similar compounds, such as other substituted benzenemethanamines, utilize reverse-phase chromatography.^{[1][2]} This note presents a well-defined isocratic RP-HPLC method developed for the reliable analysis of this compound.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatography Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).
- Reagents:
 - Acetonitrile (HPLC Grade)
 - Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
 - Ortho-phosphoric Acid (AR Grade)
 - Water (HPLC Grade or Milli-Q)
- Reference Standard: N-ethyl-3-iodo-benzenemethanamine (purity > 99%).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions were established based on the analysis of similar aromatic amines.^{[1][2]}

Parameter	Condition
Column	C18, 5 μ m, 4.6 x 150 mm
Mobile Phase	Acetonitrile : 25 mM KH ₂ PO ₄ Buffer (pH 3.0) (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	10 μ L
Run Time	10 minutes

Preparation of Solutions

- **Buffer Preparation (25 mM KH₂PO₄, pH 3.0):** Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 \pm 0.05 with ortho-phosphoric acid. Filter the buffer through a 0.45 μ m nylon membrane filter.
- **Mobile Phase Preparation:** Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Degas the solution for 15 minutes using sonication or vacuum filtration.
- **Standard Stock Solution (100 μ g/mL):** Accurately weigh 10 mg of N-ethyl-3-iodo-benzenemethanamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Sample Solution:** Prepare sample solutions by dissolving the material containing the analyte in the mobile phase to achieve an expected concentration of approximately 100 μ g/mL. Filter the solution through a 0.45 μ m syringe filter before injection.

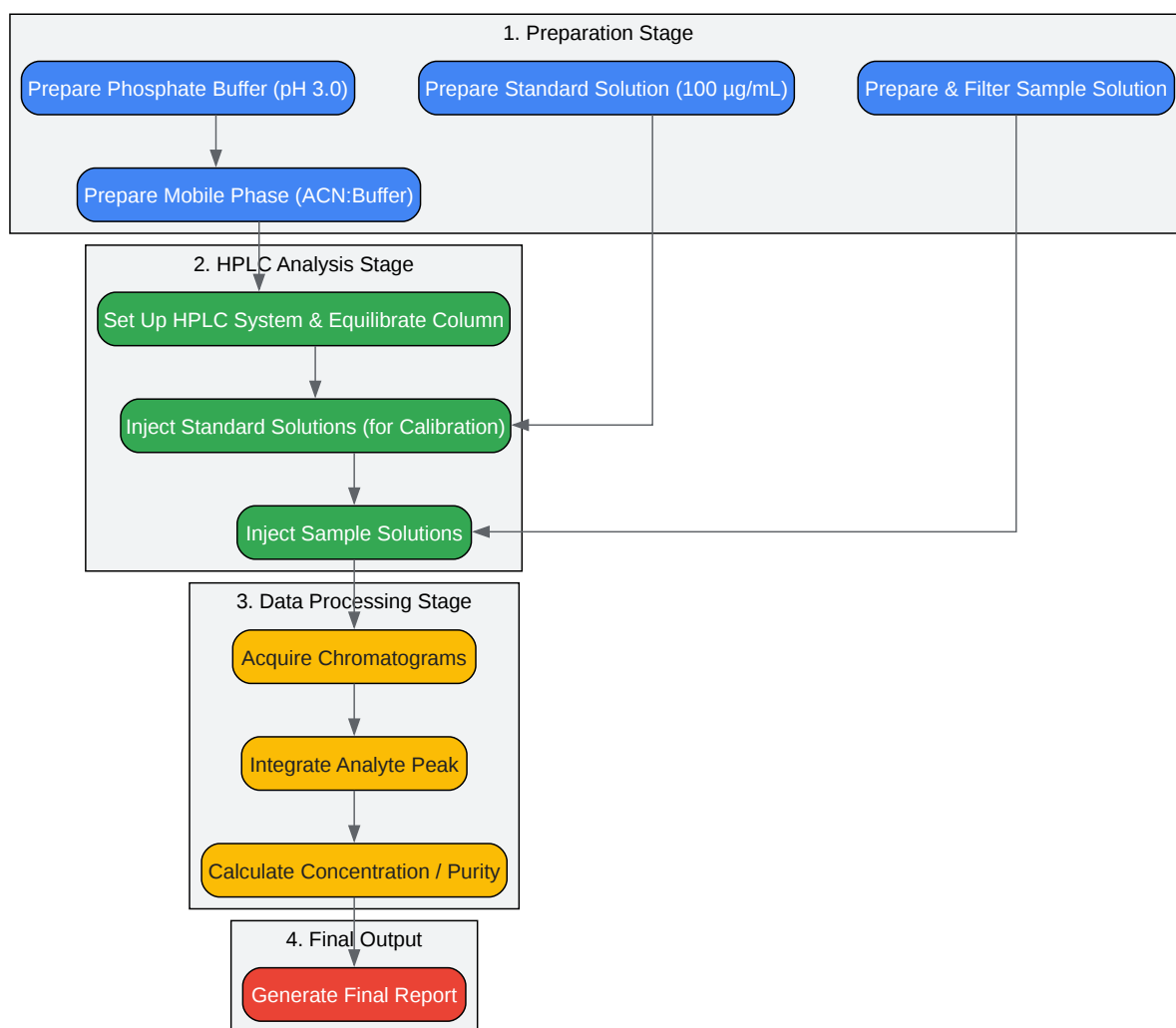
Method Performance (Exemplary Data)

The following table summarizes the expected performance characteristics of this HPLC method.

Parameter	Expected Result
Retention Time (t _R)	~ 4.5 minutes
Tailing Factor (T)	≤ 1.5
Theoretical Plates (N)	> 4000
Linearity (r ²)	≥ 0.999
Limit of Detection (LOD)	~ 0.05 µg/mL
Limit of Quantitation (LOQ)	~ 0.15 µg/mL

Experimental Workflow Diagram

The logical flow of the analytical process, from reagent preparation to final data analysis, is depicted below.



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Caption: Experimental workflow for the HPLC analysis of N-ethyl-3-iodo-benzenemethanamine.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of N-ethyl-3-iodo-benzenemethanamine. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control, stability testing, and process monitoring in research and drug development settings.

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